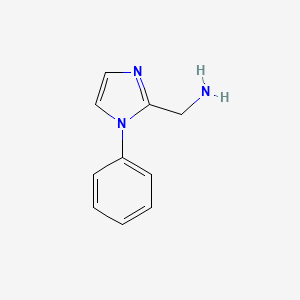

(1-phenyl-1H-imidazol-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9/h1-7H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWASGPHKLJRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenyl 1h Imidazol 2 Yl Methanamine

Convergent and Divergent Synthesis Strategies

The synthesis of (1-phenyl-1H-imidazol-2-yl)methanamine can be designed using both convergent and divergent approaches, allowing for flexibility in accessing the target molecule and its analogs. A convergent strategy would involve the separate synthesis of the 1-phenylimidazole core and a synthon for the methanamine side chain, followed by their coupling. In contrast, a divergent approach would begin with a common intermediate that is later diversified. For instance, a divergent synthesis could start from a pre-formed 2-substituted-1-phenylimidazole, where the substituent can be chemically modified to introduce the methanamine group.

Construction of the Phenylimidazole Core via Ring Formation Reactions

The formation of the 1-phenyl-1H-imidazole core is a critical step in the synthesis of the target compound. Several classical and contemporary methods for imidazole (B134444) ring synthesis can be adapted for this purpose.

One prominent method is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in this case, aniline) with ammonia (B1221849). wikipedia.orgnih.gov This one-pot reaction offers an efficient route to substituted imidazoles. By using glyoxal (B1671930) as the dicarbonyl component and a suitable aldehyde, the 1-phenylimidazole scaffold can be constructed. Modifications of this reaction, where one equivalent of ammonia is replaced by a primary amine, directly afford N-substituted imidazoles. wikipedia.org

Another versatile approach involves the reaction of α-haloketones with amidines. For the synthesis of the 1-phenylimidazole core, this would entail the reaction of an N-phenylamidine with an appropriate α-haloketone.

Furthermore, modern synthetic methods, including microwave-assisted organic synthesis, have been shown to accelerate and improve the efficiency of imidazole ring formation, often leading to higher yields and shorter reaction times.

Introduction of the Methanamine Side Chain

Once the 1-phenylimidazole core is established, the next crucial step is the introduction of the methanamine side chain at the C2 position. This is typically achieved by functionalizing a precursor at the 2-position of the imidazole ring.

A common strategy involves the formylation of the 1-phenylimidazole to yield 1-phenyl-1H-imidazole-2-carbaldehyde . This can be achieved through various formylation reagents. Subsequently, this aldehyde serves as a key intermediate for introducing the amino group.

Alternatively, the 1-phenylimidazole can be carboxylated to produce 1-phenyl-1H-imidazole-2-carboxylic acid . This carboxylic acid can then be converted to an amide, which is subsequently reduced to the desired methanamine.

Contemporary Methodologies for C-N Bond Formation

The formation of the carbon-nitrogen bond of the methanamine group is a pivotal transformation in the synthesis of this compound. Modern organic chemistry offers several robust methods for this purpose.

Reductive Amination and Amidation Pathways

Reductive Amination: This is a widely used and efficient method for forming amines from carbonyl compounds. In the context of synthesizing this compound, the precursor, 1-phenyl-1H-imidazole-2-carbaldehyde, can be reacted with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions and ensure high yields.

Amidation followed by Reduction: An alternative pathway involves the conversion of 1-phenyl-1H-imidazole-2-carboxylic acid into the corresponding carboxamide. This amidation can be achieved by first activating the carboxylic acid with reagents such as thionyl chloride or a carbodiimide, followed by reaction with ammonia. The resulting 1-phenyl-1H-imidazole-2-carboxamide is then reduced to the target methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).

| Pathway | Starting Material | Key Intermediate | Reagents |

| Reductive Amination | 1-phenyl-1H-imidazole-2-carbaldehyde | Imine | Ammonia, Reducing Agent (e.g., NaBH4) |

| Amidation/Reduction | 1-phenyl-1H-imidazole-2-carboxylic acid | 1-phenyl-1H-imidazole-2-carboxamide | Amidation reagents, Reducing Agent (e.g., LiAlH4) |

Multicomponent Reaction (MCR) Approaches to Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. While a specific MCR that directly yields this compound is not prominently reported, the principles of MCRs can be applied to construct the core scaffold in a convergent manner.

For instance, a modified Debus-Radziszewski synthesis could potentially be designed to incorporate a protected aminomethyl group on one of the starting materials, leading to a precursor that can be readily converted to the final product. The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex molecules like the target compound.

Enantioselective Synthesis and Chiral Resolution Protocols

As this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often crucial for its biological applications. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric synthesis aims to directly produce one enantiomer in excess. This can be accomplished by using chiral catalysts, auxiliaries, or reagents at a key stereodetermining step. For example, the asymmetric reduction of the imine intermediate in the reductive amination pathway, using a chiral reducing agent or a chiral catalyst, could potentially afford the enantiomerically enriched amine.

Chiral Resolution Protocols: A more traditional and widely practiced approach is the resolution of a racemic mixture of this compound. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. connectjournals.comvu.nllibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. connectjournals.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

| Method | Description | Key Reagent/Technique |

| Asymmetric Synthesis | Direct formation of one enantiomer in excess. | Chiral catalyst, chiral auxiliary, or chiral reagent. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agent (e.g., Tartaric acid), Fractional crystallization. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the optimization of atom economy.

One promising green approach involves the use of ultrasound-assisted synthesis. nih.gov Sonication can enhance reaction rates and yields, often under milder conditions and with shorter reaction times compared to conventional heating. nih.gov For the synthesis of imidazole cores, ultrasound has been shown to be an effective, energy-efficient method that can reduce the reliance on harsh solvents and catalysts. nih.gov

Solvent selection is another critical aspect of green synthesis. The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol can significantly reduce the environmental impact of a synthetic process. asianpubs.org For instance, one-pot syntheses of imidazole derivatives have been reported under solvent-free conditions, which not only minimize waste but also simplify purification procedures. asianpubs.org

The use of nanocatalysts, such as zinc oxide nanoparticles, presents another avenue for greening the synthesis of imidazole derivatives. jchr.org These catalysts can offer high activity and selectivity, often under mild reaction conditions, and can be recycled and reused, thereby reducing waste and cost. jchr.org

| Green Chemistry Principle | Application in Imidazole Synthesis | Potential Benefit for this compound Synthesis |

| Use of Safer Solvents | Water or ethanol as reaction media; solvent-free conditions. asianpubs.org | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Ultrasound-assisted synthesis. nih.gov | Faster reactions at lower temperatures, reducing energy consumption. |

| Catalysis | Use of recyclable nanocatalysts (e.g., ZnO). jchr.org | Higher yields, milder conditions, and reduced catalyst waste. |

| Atom Economy | One-pot, multi-component reactions. | Minimized formation of byproducts and more efficient use of starting materials. |

Process Intensification and Yield Optimization Strategies

Process intensification and yield optimization are essential for the scalable and economically viable production of this compound. These strategies aim to improve reaction efficiency, reduce processing times, and enhance product purity.

A key strategy for yield optimization is the careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. For the synthesis of related aminoimidazole derivatives, optimization of these parameters has been shown to significantly improve the yield and reduce the formation of byproducts. researchgate.net

Microwave-assisted synthesis is a powerful tool for process intensification. connectjournals.com Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times and often improved yields compared to conventional heating methods. connectjournals.com This technique has been successfully applied to the synthesis of various imidazole and benzimidazole (B57391) derivatives. connectjournals.com

| Strategy | Description | Impact on this compound Synthesis |

| Parameter Optimization | Systematic variation of temperature, time, and reactant ratios. researchgate.net | Improved reaction yield and selectivity, minimizing side reactions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. connectjournals.com | Significant reduction in reaction time and potential for higher yields. |

| Advanced Purification | Development of efficient extraction and crystallization methods. | Increased product purity and reduced downstream processing steps. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced heat and mass transfer, improved safety, and potential for higher throughput. |

While specific data for the synthesis of this compound is limited, the application of these established green chemistry and process intensification strategies to analogous imidazole syntheses provides a clear roadmap for the development of efficient, sustainable, and scalable production methods for this valuable compound.

Chemical Transformations and Derivatization of 1 Phenyl 1h Imidazol 2 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group attached to the C2 position of the imidazole (B134444) ring is a key site for nucleophilic reactions, enabling a wide range of derivatizations.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of (1-phenyl-1H-imidazol-2-yl)methanamine readily undergoes reactions with acylating, sulfonylating, and alkylating agents to form amides, sulfonamides, and secondary or tertiary amines, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. These amide-forming reactions are fundamental in modifying the compound's properties. For instance, the reaction with benzoyl chloride would produce N-((1-phenyl-1H-imidazol-2-yl)methyl)benzamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, results in the formation of stable sulfonamides. This transformation is crucial in the synthesis of various biologically active molecules.

Alkylation: The primary amine can be alkylated using various methods. Reductive amination, a common strategy, involves the reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. For example, reductive amination with formaldehyde (B43269) would yield the N-methylated derivative, N-methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine. A similar reductive amination process has been documented for the synthesis of N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine from the corresponding aldehyde. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |

| Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., Formaldehyde + NaBH₄) | Secondary Amine |

Formation of Imines and their Subsequent Transformations

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to facilitate the removal of the hydroxyl group from the intermediate carbinolamine. lumenlearning.com

The general mechanism for imine formation proceeds through several reversible steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form a positively charged iminium ion. libretexts.orgchemistrysteps.com

Deprotonation to yield the final imine product. libretexts.org

These imines are valuable intermediates themselves and can undergo further transformations. A key reaction is the reduction of the C=N double bond using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (catalytic hydrogenation). This process, known as reductive amination when performed in one pot, converts the imine into a stable secondary amine, providing a robust method for N-alkylation. masterorganicchemistry.com

| Reactant | Product Type | Subsequent Transformation | Product of Transformation |

| Aldehyde (R-CHO) | Imine (Schiff Base) | Reduction (e.g., NaBH₄) | Secondary Amine |

| Ketone (R₂C=O) | Imine (Schiff Base) | Reduction (e.g., NaBH₄) | Secondary Amine |

Functionalization of the Imidazole Ring System

Beyond the primary amine, the imidazole and phenyl rings offer opportunities for further functionalization, enabling the synthesis of more complex molecular architectures.

Substitutions on the Phenyl Moiety

The N-phenyl substituent can undergo electrophilic aromatic substitution. The imidazole ring, being an electron-withdrawing group, generally acts as a deactivating meta-director for electrophilic attack on the phenyl ring. However, reaction conditions can be tuned to achieve substitution at the ortho, meta, or para positions. For example, nitration or halogenation would be expected to primarily yield the meta-substituted product. The synthesis of chalcones from 4-(1H-imidazol-1-yl)benzaldehyde demonstrates that functional groups can be present on the phenyl ring, indicating that substituted phenyl-imidazole precursors are synthetically accessible. mdpi.com

Direct C-H Activation and Functionalization of the Imidazole Ring

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. researchgate.net For the 1-phenyl-1H-imidazole scaffold, the C4 and C5 positions of the imidazole ring are primary targets for such reactions. Transition metal catalysis, particularly with palladium and nickel, has been successfully employed for the C-H arylation and alkenylation of imidazoles. researchgate.netnih.gov

For instance, nickel-catalyzed C-H arylation with phenol (B47542) derivatives can introduce aryl groups at the C2 position of N-substituted imidazoles, although in the case of this compound, the C2 position is already substituted. nih.gov However, similar methodologies could potentially be adapted for the C4 and C5 positions. Palladium-catalyzed reactions have also been described for the double C(sp2)–H bond functionalization of related scaffolds. rsc.org These advanced synthetic methods allow for the late-stage functionalization of the imidazole core, providing efficient routes to complex derivatives.

| Functionalization Site | Reaction Type | Catalyst/Reagent Example | Product Feature |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Meta-nitro substitution |

| Imidazole Ring (C4/C5) | Direct C-H Arylation | Ni(OTf)₂/dcype | C4/C5-Aryl substitution |

| Imidazole Ring (C4/C5) | Direct C-H Alkenylation | Ni(OTf)₂/dcypt | C4/C5-Alkenyl substitution |

Chelation Chemistry and Formation of Coordination Compounds

Imidazole and its derivatives are well-known for their ability to coordinate with a wide range of transition metals. wikipedia.orgnih.gov this compound possesses two potential donor sites for metal chelation: the sp²-hybridized nitrogen atom (N3) of the imidazole ring and the nitrogen atom of the primary amine group. This arrangement allows the molecule to act as a bidentate N,N-donor ligand, forming stable five-membered chelate rings with metal ions.

The coordination chemistry of imidazole-based ligands is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgacs.org The imidazole moiety typically acts as a pure sigma-donor ligand through its imine-like nitrogen. wikipedia.org The formation of coordination compounds with metals like copper, nickel, cobalt, and palladium is well-documented for similar bidentate ligands containing imidazole groups. acs.orgacs.org These complexes can exhibit various geometries, such as square planar or octahedral, depending on the metal ion and its coordination number. The resulting metal-organic frameworks (MOFs) and coordination polymers constructed from imidazole-based ligands have shown promise in various applications due to their structural diversity and functional properties. rsc.org

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is a key strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the target, the pharmacophore, and the application of modern drug design principles.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For this compound, systematic modifications can be undertaken at several key positions to probe these relationships. While specific SAR data for this exact molecule is not extensively available in the public domain, the principles can be illustrated through research on closely related phenyl-imidazole and benzimidazole (B57391) structures. rsc.org

Key areas for systematic modification include:

The Phenyl Ring: Substituents can be introduced at the ortho, meta, and para positions of the phenyl ring. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-phenyl-1H-benzo[d]imidazole derivatives, the introduction of various substituents on the phenyl ring was a key strategy in optimizing their inhibitory activity against 17β-HSD10, an enzyme implicated in Alzheimer's disease. rsc.org

The Methanamine Group: The primary amine of the methanamine side chain is a critical functional group that can be modified in various ways. Acylation, alkylation, or conversion to other functional groups such as amides or sulfonamides can alter the hydrogen bonding capacity and basicity of the molecule. For example, in a series of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives developed as somatostatin (B550006) receptor 3 (SSTR3) agonists, modifications of the aminomethyl side chain were crucial for achieving high potency.

The following table summarizes hypothetical SAR trends based on common observations in related phenyl-imidazole series.

| Modification Site | Substituent/Modification | Potential Impact on Activity |

| Phenyl Ring (para-position) | Electron-withdrawing group (e.g., -NO2, -CN) | May enhance or decrease activity depending on the target interaction. |

| Electron-donating group (e.g., -OCH3, -CH3) | Can alter electronic and steric properties, potentially improving binding affinity. | |

| Halogen (e.g., -F, -Cl, -Br) | Can improve metabolic stability and membrane permeability. | |

| Imidazole Ring (N-1) | Small alkyl group (e.g., -CH3) | May enhance lipophilicity and cell permeability. |

| Bulky group (e.g., -benzyl) | Could provide additional binding interactions or cause steric hindrance. | |

| Methanamine Group | N-alkylation | Can modulate basicity and lipophilicity. |

| N-acylation | Forms a neutral amide, altering hydrogen bonding and charge. |

Bioisosteric replacement and conformational restriction are advanced strategies in rational drug design aimed at improving the pharmacological profile of a lead compound.

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar or improved biological activity. nih.govu-tokyo.ac.jp For this compound, a key target for bioisosteric replacement is the phenyl ring. While the phenyl group is a common scaffold in drug molecules, it can sometimes be associated with poor metabolic stability or undesirable physicochemical properties. nih.gov

Potential bioisosteric replacements for the phenyl ring include:

Heteroaromatic Rings: Replacing the phenyl ring with other aromatic systems such as pyridine, thiophene, or pyrazole (B372694) can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target protein. nih.gov

Saturated Rings: In some cases, replacing the planar phenyl ring with a non-aromatic, saturated ring system like a cyclohexane (B81311) or a bicyclic alkane can improve solubility and metabolic stability. nih.gov

The following table illustrates potential bioisosteric replacements for the phenyl group in this compound and their potential effects.

| Original Group | Bioisosteric Replacement | Rationale and Potential Advantages |

| Phenyl | Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may alter the pKa of the molecule. nih.gov |

| Thienyl | A five-membered aromatic ring that can mimic the steric and electronic properties of the phenyl group. | |

| Cyclohexyl | A non-aromatic, saturated ring that can improve solubility and reduce potential for aromatic metabolism. nih.gov |

Conformational Restriction Strategies:

The methanamine side chain of this compound is flexible and can adopt multiple conformations. Conformational restriction involves introducing structural constraints to limit the number of accessible conformations, which can lead to increased potency and selectivity by pre-organizing the molecule into its bioactive conformation.

Strategies for conformational restriction of the methanamine side chain include:

Incorporation into a Ring System: The side chain can be incorporated into a new ring that connects to the imidazole or phenyl ring, thereby fixing its orientation.

Introduction of Bulky Groups: Placing a bulky substituent adjacent to the side chain can sterically hinder its rotation.

Introduction of Unsaturation: Introducing a double or triple bond into the side chain can reduce its conformational flexibility.

For example, the introduction of a cyclopropane (B1198618) ring has been used to create conformationally restricted analogues of other bioactive amines, leading to enhanced selectivity for specific receptor subtypes.

Theoretical and Computational Investigations of 1 Phenyl 1h Imidazol 2 Yl Methanamine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature and potential reactivity of (1-phenyl-1H-imidazol-2-yl)methanamine. These methods allow for a detailed depiction of the molecule's electronic landscape and the prediction of its spectroscopic signatures.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transport properties. ppor.az A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. nih.gov

For imidazole (B134444) derivatives, the HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is typically located on the electron-deficient parts. In the case of this compound, the HOMO is expected to be localized on the phenyl and imidazole rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, may be distributed across the imidazole ring, suggesting its susceptibility to nucleophilic attack. Quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a more comprehensive understanding of the molecule's reactivity. ppor.az

Table 1: Illustrative Quantum Chemical Parameters for this compound (Representative Data) This table presents representative data based on typical values for similar imidazole derivatives and is for illustrative purposes only, as specific computational studies for this compound are not available in the cited literature.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the amino group, highlighting these as the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and those attached to the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions. Such analyses are crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets.

Computational methods can accurately predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. niscpr.res.in These calculations provide valuable information about the chemical environment of each atom in the molecule. For this compound, predicted ¹H NMR spectra would show distinct signals for the protons on the phenyl and imidazole rings, as well as the methylene (B1212753) and amine protons. Similarly, ¹³C NMR predictions would help in assigning the signals for each carbon atom. A strong correlation between theoretical and experimental NMR data serves as a powerful tool for structural elucidation. nih.gov

Vibrational Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally and correlated with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of various vibrational modes, such as stretching, bending, and torsional vibrations. ijstr.org For the title compound, theoretical vibrational analysis would predict the characteristic stretching frequencies for N-H bonds in the amine group, C-H bonds in the aromatic rings, and C=N and C-N bonds within the imidazole ring.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Representative Data) This table presents representative data based on typical values for similar imidazole derivatives and is for illustrative purposes only, as specific computational studies for this compound are not available in the cited literature.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| NH2 | 2.5 - 3.5 | C (imidazole, C2) | 150 - 155 |

| CH2 | 4.0 - 4.5 | C (imidazole, C4/C5) | 120 - 130 |

| H (imidazole) | 7.0 - 7.5 | CH2 | 45 - 50 |

| H (phenyl) | 7.2 - 7.8 | C (phenyl, ipso) | 135 - 140 |

| - | - | C (phenyl) | 125 - 130 |

Conformational Landscape and Tautomeric Equilibria

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the potential for it to exist in different isomeric forms.

This compound possesses several rotatable bonds, particularly between the phenyl and imidazole rings and around the aminomethyl group. This flexibility allows the molecule to adopt various conformations. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is typically achieved through computational methods that systematically rotate the dihedral angles of the flexible bonds and calculate the energy of each resulting conformation. The most stable conformation corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is essential as it often represents the bioactive conformation when the molecule interacts with a biological receptor.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. Imidazole-containing compounds can exhibit tautomerism, with the proton on the imidazole nitrogen atom potentially migrating to the other nitrogen atom. For this compound, this would involve the migration of the proton from the N1 to the N3 position of the imidazole ring.

Computational chemistry can be used to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomeric form, it is possible to predict which tautomer is more stable and therefore more abundant at equilibrium. mdpi.com The inclusion of solvent effects in these calculations is often crucial, as the polarity of the solvent can significantly influence the tautomeric equilibrium. mdpi.com For some heterocyclic systems, the presence of intramolecular hydrogen bonds can also play a significant role in stabilizing a particular tautomeric form. mdpi.com

Table 3: Illustrative Relative Energies of Tautomers of this compound (Representative Data) This table presents representative data based on typical values for similar imidazole derivatives and is for illustrative purposes only, as specific computational studies for this compound are not available in the cited literature.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|

| 1H-tautomer | 0.00 | >99 |

| 3H-tautomer | +5.0 | <1 |

Molecular Dynamics Simulations and Solvent Interaction Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with surrounding solvent molecules, typically water, to mimic physiological conditions.

In a typical MD simulation setup, the initial 3D structure of this compound would be generated and optimized using quantum mechanical methods. The molecule is then placed in a periodic box of solvent molecules, often using a water model like TIP3P or SPC/E. The system is neutralized by adding counter-ions to mimic physiological ionic strength. frontiersin.orgnih.gov The entire system is then subjected to energy minimization to remove any steric clashes. Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm) to ensure it reaches a stable state.

Production MD simulations are then run for an extended period, typically on the order of nanoseconds to microseconds, to generate a trajectory of the molecule's motion. Analysis of this trajectory can reveal important information. For instance, the root-mean-square deviation (RMSD) of the molecule's backbone atoms can be monitored to assess its structural stability over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule.

Solvent interaction studies focus on how this compound interacts with the surrounding water molecules. The formation and breakage of hydrogen bonds between the amine and imidazole groups of the compound and water molecules can be quantified. The radial distribution function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the compound, providing a picture of the solvation shell. These studies are crucial for understanding the compound's solubility and how it might behave in an aqueous biological environment.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000-50,000 atoms |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function |

Computational Modeling of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org In the context of this compound, docking can be used to predict its binding mode and affinity to a specific biological target, such as a receptor or enzyme.

The process begins with obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of this compound is also prepared by optimizing its geometry and assigning appropriate charges.

Docking software, such as AutoDock, Gold, or Glide, is then used to systematically sample different conformations of the ligand within the defined binding site of the protein. nih.gov Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. ajchem-a.com

The evaluation of docking results involves analyzing the predicted binding poses and their corresponding scores. The top-ranked poses are visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding pocket. For instance, the imidazole and phenyl rings of the compound could participate in aromatic interactions, while the methanamine group could form hydrogen bonds. researchgate.net

| Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| AutoDock Vina | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Glide | -9.2 | Lys72, Asp161, Phe162 | Hydrogen Bond, Pi-Pi Stacking |

| GOLD | 75.4 (GoldScore) | Lys72, Glu91, Phe162 | Hydrogen Bond, van der Waals |

While docking provides a rapid estimation of binding affinity, more rigorous methods like binding free energy calculations are often employed for higher accuracy. nih.gov These methods can refine the initial predictions from molecular docking.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy of a ligand to a protein. researchgate.net These calculations are typically performed on snapshots taken from an MD simulation of the protein-ligand complex. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. This energy is composed of molecular mechanics energy in the gas phase, solvation free energy, and conformational entropy.

| Method | Calculated Binding Free Energy (ΔGbind, kcal/mol) |

|---|---|

| MM/PBSA | -35.8 ± 3.2 |

| MM/GBSA | -42.1 ± 2.8 |

| FEP | -10.5 ± 0.9 |

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound can be developed based on its structure and predicted binding mode.

The key pharmacophoric features of this compound would likely include a hydrogen bond donor (from the amine group), hydrogen bond acceptors (from the imidazole nitrogens), and an aromatic ring (the phenyl group). The 3D arrangement of these features is crucial for its biological activity.

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.com This process involves searching for other molecules in the database that match the pharmacophoric features of the query. The identified "hits" are then likely to bind to the same biological target and exhibit similar biological activity. This approach is a powerful tool in drug discovery for identifying novel lead compounds. unina.it

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amine (-NH2) group | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the imidazole ring | Accepts hydrogen bonds from donor groups on the target protein. |

| Aromatic Ring (AR) | Phenyl group | Participates in pi-pi stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | Protonated amine group | Forms salt bridges with negatively charged residues. |

Mechanistic Biochemical Investigations of 1 Phenyl 1h Imidazol 2 Yl Methanamine

Enzyme Interaction and Inhibition Studies (in vitro focus)

The phenyl-imidazole scaffold is a key structural motif in the design of various enzyme inhibitors. Research has explored the inhibitory activities of (1-phenyl-1H-imidazol-2-yl)methanamine derivatives against kinases, indoleamine 2,3-dioxygenase, and cytochrome P450 enzymes.

While direct evidence for kinase inhibition by this compound is not prominently available in the reviewed literature, several studies have demonstrated the potent kinase inhibitory activity of structurally related imidazole-based compounds. These derivatives often function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

For instance, a series of 2,4-1H-imidazole carboxamides has been identified as potent and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.gov The imidazole (B134444) core was found to be crucial for inhibitory activity, likely forming hydrogen bond interactions within the ATP-binding site of the kinase. nih.gov Similarly, phenylacetamide-1H-imidazol-5-one derivatives have been shown to possess antiproliferative activities by downregulating several kinases, including members of the BRK, FLT, and JAK families, and suppressing signals of ERK1/2, GSK-3α/β, HSP27, and STAT2. frontiersin.orgresearchgate.net Furthermore, imidazo[4,5-b]pyridine-based compounds, which share a core heterocyclic structure, have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. acs.org

| Derivative Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Imidazole Carboxamide Derivative (Compound 22) | TAK1 | 55 nM (Kd) |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | Multiple (BRK, FLT, JAK families) | 0.294 µM (HCT116 cells) |

| 1-methyl-1H-imidazol-5-yl derivative (Compound 21a) | Aurora-A | Data not specified as direct IC50, but noted as inhibitor |

Note: The data in the table pertains to derivatives of this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme and a significant target in cancer immunotherapy. nih.gov The imidazole scaffold is a known pharmacophore for IDO1 inhibition. A series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, which are structurally similar to this compound, have been designed and synthesized as potent IDO1 inhibitors. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on these derivatives revealed that certain substitutions are critical for their inhibitory potency. For example, the presence of a hydroxyl group was found to favorably interact with the Ser167 residue in the active site of IDO1, thereby enhancing inhibitory activity. nih.govresearchgate.net The most potent compound in this series demonstrated significant inhibition in both biochemical and cellular assays. nih.govresearchgate.net

| Derivative Compound | Biochemical IC50 (IDO1) | Cellular EC50 (IDO1) |

|---|---|---|

| 2-((1-(4-hydroxyphenyl)-1H-imidazol-5-yl)methyl)-1H-indole | 0.16 µM | 0.3 µM |

Note: The data in the table pertains to a derivative of this compound.

The imidazole ring is a classic structural feature of inhibitors of cytochrome P450 enzymes, particularly sterol 14α-demethylase (CYP51), a crucial enzyme in sterol biosynthesis in fungi and protozoa. The nitrogen atom of the imidazole ring coordinates to the heme iron in the active site of the enzyme, leading to inhibition.

Studies have shown that 4-phenylimidazole (B135205) induces a Type II spectral shift upon binding to CYP51, which is characteristic of inhibitor binding to the heme iron. acs.org In a study on a related bacterial P450, CYP158A2, the presence of malonate was found to enhance the inhibitory potency of 4-phenylimidazole by up to two-fold, suggesting a ligand-assisted inhibition mechanism. nih.gov This indicates that the phenyl-imidazole scaffold is a potent binder to the active site of CYP enzymes.

| Compound | Enzyme | Observed Interaction |

|---|---|---|

| 4-Phenylimidazole | CYP51 | Type II Spectral Shift (Inhibitor Binding) |

| 4-Phenylimidazole with Malonate | CYP158A2 | Enhanced Inhibition (up to 2-fold) |

Structural Elucidation of Protein-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)

The precise understanding of how a ligand binds to its protein target is fundamental to structure-based drug design. High-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable tools for visualizing these interactions at an atomic level.

X-ray Crystallography: This technique has been instrumental in defining the binding modes of various imidazole-based compounds to their protein targets. For instance, studies on imidazole-based inhibitors of heme oxygenase-1 (HO-1) have utilized X-ray crystallography to reveal the critical interactions within the active site. These studies have provided insights into how the imidazole nitrogen coordinates with the heme iron and how substitutions on the phenyl ring can be modified to enhance potency and selectivity. researchgate.net Similarly, the crystal structures of benzimidazole (B57391) derivatives have been solved, detailing the intramolecular and intermolecular interactions that dictate their solid-state conformation and potential binding geometries. researchgate.net For a compound like this compound, obtaining a co-crystal structure with its target protein would be a primary objective. This would allow for the detailed mapping of hydrogen bonds, hydrophobic interactions, and any potential salt bridges formed between the methanamine group, the imidazole ring, the phenyl group, and the amino acid residues of the binding pocket.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or proteins that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative for structure determination. nih.gov This technique has been successfully used to visualize the binding of small molecule ligands to dynamic protein assemblies. nih.gov For example, Cryo-EM has been employed to study the interaction of ligands with large complexes such as the SF3B complex in the spliceosome, revealing how small molecules can modulate its function. oup.com Should this compound target a large, flexible protein or a multi-protein complex, Cryo-EM would be the method of choice to elucidate the structural basis of its activity. The resulting density maps can reveal the conformational state of the protein upon ligand binding and the precise location of the small molecule.

A hypothetical data table summarizing the crystallographic data that could be obtained for a protein-ligand complex of a this compound analog is presented below.

| Parameter | Value |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| R-work / R-free | 0.19 / 0.23 |

| Key Interacting Residues | Tyr123, Phe256, Asp101 |

| Hydrogen Bonds | Methanamine with Asp101 (2.8 Å) |

| Hydrophobic Interactions | Phenyl ring with Phe256, Tyr123 |

Cellular Target Engagement and Selectivity Profiling in Model Systems

Identifying the specific molecular target(s) of a compound within a cell and understanding its selectivity are crucial steps in preclinical development. A variety of in-cell techniques are employed for this purpose.

Cellular Thermal Shift Assay (CETSA): This assay is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. researchgate.netnih.govnih.gov The principle relies on the thermal stabilization of a protein upon ligand binding. researchgate.netnih.gov Cells are treated with the compound, subjected to a heat gradient, and the amount of soluble target protein is quantified, typically by Western blot or mass spectrometry. A shift in the melting temperature of a protein in the presence of this compound would provide strong evidence of target engagement.

Selectivity Profiling: To assess the specificity of a compound, it is essential to profile it against a broad panel of related and unrelated proteins. For instance, if this compound is a suspected kinase inhibitor, it would be screened against a large panel of kinases to determine its selectivity profile. nih.govnih.gov This can be achieved through various methods:

Kinobeads and Chemoproteomics: These approaches use affinity chromatography with immobilized broad-spectrum kinase inhibitors or photoaffinity probes to pull down interacting kinases from cell lysates. nih.govresearchgate.net Subsequent analysis by mass spectrometry can identify the kinases that bind to the compound of interest and determine its selectivity.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes to profile entire enzyme families in native biological systems.

The table below illustrates hypothetical selectivity data for a this compound analog against a panel of kinases.

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. Primary Target |

|---|---|---|

| Target Kinase A | 10 | 1 |

| Kinase B | 250 | 25 |

| Kinase C | >10,000 | >1000 |

| Kinase D | 1,500 | 150 |

Mechanistic Studies in Pre-clinical Biological Models (non-human, non-clinical)

To understand the functional consequences of target engagement, mechanistic studies in relevant preclinical models are essential. These models can range from engineered cell lines to animal models of disease.

Cell-Based Assays: The functional effects of this compound would be investigated in cell lines that are relevant to its proposed target. For example, if the compound targets a protein involved in cell proliferation, its effect on the cell cycle would be analyzed using flow cytometry. mdpi.com Studies on a closely related compound, (4-phenyl-1H-imidazol-2-yl)methanamine, identified it as a potent agonist of the somatostatin (B550006) receptor 3 (SSTR3), with an EC₅₀ of 5.2 nM. nih.gov Similar functional assays would be employed for this compound to determine its potency and efficacy in a cellular context. Furthermore, studies on benzimidazole derivatives in imatinib-resistant and -sensitive chronic myeloid leukemia cell lines have demonstrated their ability to induce apoptosis and inhibit the activity of the P-glycoprotein efflux pump, providing a mechanistic basis for overcoming drug resistance. nih.gov

In Vivo Models: Should in vitro and cell-based assays show promise, the next step would be to evaluate the compound's mechanism of action in a non-human, preclinical model. This could involve administering the compound to animal models of a specific disease and assessing downstream biomarkers of target engagement and pathway modulation. For instance, if the compound is an inhibitor of an enzyme implicated in a particular pathology, enzyme activity would be measured in tissues from treated animals.

The following table summarizes potential preclinical mechanistic findings for a hypothetical analog.

| Preclinical Model | Assay | Finding | Reference |

|---|---|---|---|

| K562R cell line | Rhodamine 123 efflux | Inhibition of P-glycoprotein activity | nih.gov |

| CHO-K1 cells expressing human SSTR3 | cAMP accumulation | Agonism at SSTR3 (EC₅₀ = 5.2 nM) | nih.gov |

| Xenograft mouse model | Tumor growth inhibition | Significant reduction in tumor volume | N/A |

| Rat brain slices | Neurotransmitter release | Modulation of dopamine (B1211576) release | N/A |

Non Biological Applications and Materials Science Relevance of 1 Phenyl 1h Imidazol 2 Yl Methanamine

Applications in Catalysis

The imidazole (B134444) moiety is a cornerstone in the field of catalysis, both in biological and synthetic systems. The specific arrangement of nitrogen atoms in (1-phenyl-1H-imidazol-2-yl)methanamine makes it a promising candidate for roles in both transition metal-catalyzed reactions and organocatalysis.

Ligand Design for Transition Metal-Catalyzed Reactions

The structure of this compound is well-suited for its function as a ligand in transition metal chemistry. The imine-type nitrogen (N1) of the imidazole ring and the nitrogen of the aminomethyl group can act in concert as a bidentate N,N-donor, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting metal complex compared to monodentate imidazole ligands wikipedia.org. Transition metal complexes featuring imidazole or benzimidazole (B57391) derivatives have been widely studied for their catalytic activities and unique electronic and steric properties wikipedia.orgjocpr.comnih.gov.

The coordination of ligands like this compound to transition metals such as copper, nickel, ruthenium, or osmium can be used to tune the metal's reactivity for various catalytic transformations google.comnih.gov. The phenyl group at the N1 position can influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic processes.

Table 1: Potential Coordination Modes and Applications of this compound as a Ligand

| Metal Center (M) | Potential Coordination Mode | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N,N) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Bidentate (N,N) | Hydrogenation, Transfer Hydrogenation |

| Copper (Cu) | Bidentate (N,N) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

| Iron (Fe), Cobalt (Co) | Bidentate (N,N) | Oxidation reactions, Biomimetic catalysis |

This table is illustrative and based on the known chemistry of similar imidazole-based ligands.

Organocatalytic Applications

The imidazole ring itself is an effective organocatalyst due to its ability to act as both a proton donor and acceptor. Research has demonstrated that simple imidazole can catalyze various organic reactions ias.ac.in. More specifically, compounds structurally related to this compound, such as 2-(aminomethyl)imidazoles and 2-(aminomethyl)benzimidazoles, have been identified as highly effective organocatalysts for the formation of hydrazone and oxime linkages at neutral pH.

These catalysts have shown significant rate enhancements, even outperforming traditional aniline catalysts, particularly with challenging aryl ketone substrates. The catalytic mechanism is believed to involve the imidazole ring acting as a general acid/base catalyst to facilitate the condensation reaction between a carbonyl compound and a nucleophile. The aminomethyl group plays a crucial role in this process. The proximity of the amine and the imidazole ring allows for a concerted push-pull mechanism, which lowers the activation energy of the reaction.

Advanced Materials Science Applications

The unique combination of a rigid aromatic system (phenyl-imidazole) and a reactive functional group (primary amine) makes this compound an attractive monomer or precursor for the synthesis of advanced materials.

Precursors for Polymeric Materials

The primary amine functionality of this compound allows for its incorporation into various polymer backbones through well-established polymerization reactions. For instance, it can react with diacyl chlorides, dicarboxylic acids, or dianhydrides to form polyamides and polyimides. These polymers would feature pendant phenyl-imidazole groups, which could impart desirable properties such as high thermal stability, specific ligand-binding capabilities, and altered solubility.

Furthermore, imidazole-containing polymers are of great interest for a range of applications, including catalysis, membrane materials, and heavy metal removal researchgate.net. The synthesis of copolymers using imidazole-based monomers has been shown to enhance the thermal stability of the resulting materials compared to their non-imidazole-containing counterparts usak.edu.trbenicewiczgroup.com. The incorporation of this compound could lead to polymers with tailored properties for specific applications. For example, polymers functionalized with these imidazole units can act as multidentate ligands for the surface modification of nanoparticles and nanowires mdpi.com.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomer | Key Polymer Property |

| Polyamide | Diacyl chloride | High thermal stability, Chelating properties |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

| Polyurea | Diisocyanate | Hydrogen bonding networks, Elastomeric properties |

| Epoxy Resin | Epoxide | Cross-linked thermoset with high strength |

This table represents prospective polymer types based on the reactivity of the primary amine group.

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands researchgate.netfau.de. The predictable coordination behavior of imidazole-based ligands makes them excellent candidates for the design of MOFs with specific topologies and functionalities mdpi.com.

As a bidentate ligand, this compound can bridge two metal centers, facilitating the formation of one-dimensional, two-dimensional, or three-dimensional networks researchgate.net. The choice of metal ion, with its preferred coordination geometry, and the specific structure of the organic linker dictate the final architecture of the framework unigoa.ac.in. The resulting MOFs could exhibit porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The presence of the amine group within the framework could also be leveraged for post-synthetic modification, allowing for the introduction of further functionalities.

Development of Chemical Sensors and Probes

Imidazole derivatives are frequently incorporated into chemosensors due to their strong and often selective binding to metal ions researchgate.net. The coordination of a target metal ion to an imidazole-containing ligand can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal seejph.comnih.gov.

This compound could serve as the recognition element in a chemical sensor. For example, it could be part of a larger fluorescent molecule (a fluorophore). Upon binding a specific metal ion, the fluorescence of the molecule might be enhanced or quenched, allowing for the quantitative detection of the analyte nih.gov. The bidentate nature of the ligand could enhance the selectivity and sensitivity of the sensor.

Moreover, metal complexes incorporating this ligand could themselves act as sensors. For instance, colorimetric sensors for gases like nitric oxide (NO) have been developed using transition metal complexes with bis(imidazole) ligands. A similar approach could be envisioned for this compound, where the binding of an analyte to the metal center of its complex would result in a visible color change.

Table 3: Potential Sensing Mechanisms for this compound-Based Sensors

| Sensing Type | Analyte | Principle of Detection |

| Fluorescence | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence (CHEF) or quenching |

| Colorimetric | Metal Ions, Small Molecules | Change in d-d transitions of a pre-formed metal complex upon analyte binding |

| Electrochemical | Redox-active species | Modulation of the redox potential of a metal complex upon analyte binding |

This table outlines hypothetical sensing applications based on the known properties of imidazole-based chemosensors.

Future Research Directions and Unaddressed Challenges in 1 Phenyl 1h Imidazol 2 Yl Methanamine Chemistry

Exploration of Undiscovered Synthetic Pathways

The synthesis of imidazole-containing compounds is a well-established field, yet the quest for more efficient, selective, and environmentally benign methods continues. Future research into (1-phenyl-1H-imidazol-2-yl)methanamine must focus on moving beyond conventional synthetic routes. There is a continuous need to develop concise and rapid methods for preparing biologically important and medicinally active imidazoles. nih.gov

One promising avenue is the exploration of unexpected reaction pathways. For instance, studies on the synthesis of related benzimidazole (B57391) structures have sometimes resulted in unexpected but valuable products, leading to the proposal of new reaction mechanisms. mdpi.com Such serendipitous discoveries underscore the potential for uncovering novel transformations by systematically investigating reaction conditions for the synthesis of the this compound scaffold. Furthermore, methods for the selective synthesis of related compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, demonstrate that reaction conditions can be finely tuned to favor specific products, a principle that could be applied to generate novel derivatives of the target compound. rsc.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the design and discovery of novel this compound analogs. The traditional drug discovery process is notoriously long and expensive, with high attrition rates. springernature.comresearchgate.net AI and ML methods can significantly enhance the efficiency and accuracy of this process at nearly every stage. researchgate.netnih.govmednexus.org

For the this compound scaffold, AI/ML can be deployed for several key purposes:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of derivatives to identify candidates with a high probability of biological activity, prioritizing them for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core imidazole (B134444) structure, optimized for specific properties like target affinity and low toxicity. springernature.com

Property Prediction: Machine learning models can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures. springernature.com

Structure-Based Drug Design: In a notable example involving a related chemical class, virtual screening was successfully used to identify a 1-phenyl-2-(phenylamino)ethanone derivative as a potential inhibitor of the MCR-1 enzyme, which confers antibiotic resistance. nih.gov This demonstrates the power of computational approaches to identify promising hits for further development. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Method | Application | Potential Outcome for this compound |

| Virtual Screening | Rapidly screen large digital libraries of chemical compounds. nih.gov | Identification of derivatives with high predicted affinity for specific biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity. | Development of predictive models to guide the synthesis of more potent analogs. |

| Generative Models | Design novel molecular structures from scratch. springernature.com | Creation of new, optimized this compound-based compounds with improved efficacy. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles of molecules. springernature.com | Early-stage filtering of candidates with poor predicted safety or metabolic stability. |

Identification of Novel Mechanistic Biological Targets

While the pharmacological profile of this compound may be partially explored, a significant unaddressed challenge is the identification of novel biological targets through which its derivatives can exert therapeutic effects. Research on analogous heterocyclic structures has shown that small modifications can lead to interactions with a diverse range of enzymes and receptors.

For example, a study focused on tackling antibiotic resistance led to the discovery of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which is responsible for resistance to colistin, a last-resort antibiotic. nih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues like Glu246 and Thr285 within the enzyme's catalytic cavity. nih.gov In a different context, researchers designed and synthesized 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of the enzyme 17β-HSD10, which is implicated in Alzheimer's disease. rsc.org These examples highlight a key future direction: employing mechanism-based screening and proteomic approaches to uncover previously unknown molecular targets for this compound and its analogs.

Table 2: Examples of Novel Biological Targets for Imidazole-Based Compounds

| Biological Target | Associated Condition/Process | Example Compound Class | Reference |

| MCR-1 Enzyme | Antibiotic (Colistin) Resistance | 1-phenyl-2-(phenylamino)ethanone derivatives | nih.gov |

| 17β-HSD10 | Alzheimer's Disease | 2-phenyl-1H-benzo[d]imidazole derivatives | rsc.org |

Advancements in Sustainable and Scalable Production Methods

For any chemical compound to move from laboratory curiosity to practical application, the development of sustainable and scalable production methods is paramount. Future research must address the environmental impact and economic viability of synthesizing this compound. The principles of "green chemistry" offer a framework for this advancement, emphasizing the reduction of hazardous waste, use of safer solvents, and improvement of atom economy.

A significant advancement in this area is the use of ultrasound irradiation (sonication) for the synthesis of related 2-aryl-4-phenyl-1H-imidazoles. nih.gov This method has been shown to be an expeditious and green approach, providing high yields in shorter reaction times while minimizing the formation of by-products. nih.gov Such protocols often feature milder conditions and easier product extraction, contributing to a more sustainable process. nih.gov Applying similar green methodologies, such as sonication, microwave-assisted synthesis, or flow chemistry, to the production of this compound is a critical future goal.

Table 3: Comparison of Synthetic Approaches for Imidazole Synthesis

| Feature | Traditional Synthesis | Green Synthesis (e.g., Sonication) |

| Energy Source | Conventional heating (e.g., oil bath) | High-frequency sound waves nih.gov |

| Reaction Time | Often several hours to days | Shorter, often in minutes nih.gov |

| Solvent Use | May involve hazardous organic solvents | Can often use greener solvents (e.g., methanol, water) or reduce solvent volume nih.govmdpi.com |

| Waste Generation | Potential for significant by-product formation | Minimal waste generation nih.gov |

| Yield | Variable | Often high to excellent nih.gov |

Synergistic Applications in Interdisciplinary Fields

The full potential of this compound may be realized not in isolation, but through its synergistic application with other agents or its use in diverse scientific fields. In pharmacology, combination therapy is a cornerstone of treating complex diseases like cancer and infectious diseases.

A compelling example comes from the research on MCR-1 inhibitors. The study showed that their lead compound, when combined with the antibiotic colistin, could completely inhibit the growth of a colistin-resistant bacterial strain at concentrations where either agent alone was ineffective. nih.gov This synergistic effect represents a powerful strategy to restore the efficacy of existing antibiotics. nih.gov Future research should systematically screen for synergistic interactions between this compound derivatives and other therapeutic agents.

Beyond medicine, the unique chemical properties of the imidazole ring—its aromaticity, coordination ability, and role as a ligand—open up possibilities in other interdisciplinary areas. These could include:

Chemical Biology: Development of derivatives as molecular probes to study biological pathways.

Materials Science: Incorporation of the scaffold into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic or catalytic properties.

Agrochemicals: The imidazole moiety is present in various fungicides, suggesting potential applications in crop protection. mdpi.comresearchgate.net

Exploring these synergistic and interdisciplinary applications will be crucial for unlocking the full value of the this compound chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-phenyl-1H-imidazol-2-yl)methanamine, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of phenyl-substituted imidazole precursors with appropriate amines. Key steps include:

- Direct alkylation of imidazole derivatives using methanamine derivatives under basic conditions .

- Cyclization reactions using aldehydes or ketones to form the imidazole ring, followed by functionalization of the methanamine group .

- Optimization strategies:

- Use catalysts (e.g., Pd or Cu-based) to enhance regioselectivity.

- Purification via column chromatography or recrystallization to improve yield and purity .

- Data Table :

| Method | Yield Range | Key Reagents | Reference |

|---|---|---|---|

| Direct alkylation | 45–65% | K₂CO₃, DMF, 80°C | |

| Cyclization | 50–70% | NH₃, EtOH, reflux |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions .

- Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve 3D conformation and hydrogen-bonding patterns, particularly for studying solid-state interactions .

- Key Data :

- ¹H NMR (DMSO-d₆): δ 7.2–7.8 (aromatic protons), 3.5–4.0 (methanamine CH₂) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?

- Methodology :

- Solubility testing in polar (water, DMSO) and non-polar solvents (hexane) to determine optimal reaction media.

- Stability assays under varying pH, temperature, and light exposure using HPLC to monitor degradation .

- Data Table :

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 132–134°C | Air-sensitive | |

| Solubility in DMSO | >50 mg/mL | 25°C |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodology :

- Comparative structure-activity relationship (SAR) studies using analogs with modified phenyl/imidazole substituents .

- Dose-response assays to distinguish between intrinsic activity and assay-specific artifacts (e.g., cytotoxicity vs. target inhibition) .

- Data reconciliation : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What computational approaches are effective for predicting the binding modes of this compound to enzyme targets?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cytochrome P450, kinases) .

- MD simulations (GROMACS) to assess binding stability and conformational dynamics over time .

- Key Insight : The methanamine group often forms hydrogen bonds with catalytic residues, while the phenyl-imidazole scaffold engages in π-π stacking .

Q. How do structural modifications (e.g., halogenation, methyl groups) alter the compound’s reactivity and bioactivity?

- Methodology :

- Synthetic derivatization : Introduce halogens at the phenyl ring or methyl groups at the imidazole to compare electronic effects .

- Biological screening : Test modified analogs against disease-relevant targets (e.g., antimicrobial assays, cancer cell lines) .

- Data Table :

| Modification | IC₅₀ (Enzyme X) | LogP | Reference |

|---|---|---|---|

| 5,6-Dimethyl | 0.8 µM | 2.1 | |

| 4-Chloro | 1.2 µM | 2.5 |

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) to control stereochemistry .

- Continuous-flow reactors to improve reproducibility and reduce side reactions .

- Critical Parameters :

- Temperature control (±2°C) to prevent racemization.

- In-line HPLC monitoring for real-time purity assessment .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, IR) with PubChem/DSSTox entries to ensure consistency .

- Safety Protocols : Handle under inert atmosphere due to air sensitivity; use [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride safety guidelines as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.